molecular formula C20H13ClFNO3S B11483943 7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11483943
M. Wt: 401.8 g/mol
InChI Key: JPBFGVNNBZURPG-UHFFFAOYSA-N
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Description

7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes both thieno and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thieno[3,2-b]pyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. The choice of solvents, reagents, and reaction conditions is critical to achieving efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different aromatic substituents.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in treating different medical conditions.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives with different substituents on the aromatic rings. Examples include:

  • 7-(3-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
  • 7-(3-BROMOPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H13ClFNO3S

Molecular Weight

401.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H13ClFNO3S/c21-12-3-1-2-11(8-12)14-9-15(24)23-17-16(10-4-6-13(22)7-5-10)19(20(25)26)27-18(14)17/h1-8,14H,9H2,(H,23,24)(H,25,26)

InChI Key

JPBFGVNNBZURPG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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